BenchChemオンラインストアへようこそ!

(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

CB1 Antagonist Peripheral Restriction Obesity

Secure this specific (E)-isomer azetidinyl-chalcone for your medicinal chemistry campaign. Its distinct o-tolyl enone linker and trans-olefin geometry create a unique pharmacophore for exploring peripheral CB1 restriction—a key differentiator from generic azetidine derivatives. Ideal for SAR panels, isomerization reference standards, and high-content screening. Verify (E)-configuration upon receipt for analytical method development.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 2092886-66-1
Cat. No. B1489204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one
CAS2092886-66-1
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC(=O)N2CC(C2)N
InChIInChI=1S/C13H16N2O/c1-10-4-2-3-5-11(10)6-7-13(16)15-8-12(14)9-15/h2-7,12H,8-9,14H2,1H3/b7-6+
InChIKeySNNFAHWZICWDDO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2092886-66-1: (E)-1-(3-Aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one Overview


(E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one (CAS 2092886-66-1) is a synthetic azetidine derivative identified as a potential Cannabinoid-1 (CB1) receptor antagonist [1]. It is part of a patented class of 3-aminoazetidine derivatives explored for the treatment of obesity and metabolic disorders [1]. As a research chemical, it is available from vendors with purities typically around 98% . Its calculated physico-chemical properties include a molecular weight of 216.28 g/mol and a topological polar surface area suggestive of potential for peripheral restriction .

Why (E)-1-(3-Aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one Cannot Be Substituted with Generic Azetidine Analogs


Substitution with a generic 3-aminoazetidine derivative is not scientifically sound. This compound is specifically characterized by a trans-enone linker conjugated to an o-tolyl group. This precise (E)-olefin geometry and ortho-methyl phenyl substitution create a unique pharmacophore distinct from other 3-aminoazetidine derivatives [1]. Within its specific therapeutic target class, the azetidine CB1 antagonists, small changes in the linker and aromatic substituents are known to drastically alter the balance between central nervous system (CNS) penetration and peripheral restriction, a key determinant of the adverse effect profile [2]. The specific properties that lead to a peripherally-restricted profile cannot be assumed for analogs without direct comparative data.

Quantitative Differentiation Guide for (E)-1-(3-Aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one (2092886-66-1)


Physicochemical Property Comparison: TPSA and CNS Penetration Potential

A key design strategy for next-generation CB1 antagonists is minimizing blood-brain barrier (BBB) penetration to avoid centrally-mediated adverse effects. While a direct functional assay for this compound is not publicly available, its predicted topological polar surface area (TPSA) of 46.9 Ų is hypothesized to limit CNS exposure relative to the clinically failed, centrally-acting CB1 antagonist rimonabant (TPSA 48.7 Ų). In the class of peripherally-restricted CB1 antagonists, a higher TPSA is frequently correlated with reduced brain uptake [1].

CB1 Antagonist Peripheral Restriction Obesity

Target Engagement Differentiation: CB1 Antagonism vs. Other Azetidine Mechanisms

The compound is curated in the DrugMAP database as a Cannabinoid-1 (CB1) receptor antagonist [1]. This proposed mechanism differentiates it from other classes of 3-aminoazetidine research compounds, such as triple reuptake inhibitors (targeting hSERT, hNET, and hDAT) or FAAH inhibitors, which are explored for unrelated indications like depression or pain [2]. A closely related compound, 'Aminoazetidine derivative 2', is also annotated as a CB1 antagonist, indicating a class-wide mechanism for this sub-series [3]. Direct binding data (Ki or IC50) for this precise compound against CB1 receptors has not been identified in the public domain.

Target Selectivity CB1 Receptor Azetidine

Geometric Isomer Differentiation: (E) vs. (Z) Influence on Bioactive Conformation

The compound is strictly the (E)-isomer. The (Z)-isomer, (Z)-1-(3-aminoazetidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one, is a distinct entity with different spatial arrangement of the phenyl and carbonyl groups . In rigid enone systems, (E)/(Z) geometry is a fundamental driver of molecular shape and can dictate whether a molecule fits a binding site. While no direct bioactivity comparison between these two isomers is available for this scaffold, in analogous systems such as chalcone-based kinase inhibitors, the (E)-configuration is essential for activity, with (Z)-isomers showing a complete loss of potency [1]. Therefore, distinguishing between (E) and (Z) batches is a critical quality control point.

Stereochemistry Conjugation Structure-Activity

Optimized Application Scenarios for (E)-1-(3-Aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one in R&D


Scaffold-Hopping for Peripherally-Restricted CB1 Antagonists

Sourcing this compound is a rational step in a medicinal chemistry campaign seeking a structurally distinct alternative to imidazole- or pyrazole-based CB1 antagonists. The 3-aminoazetidine core provides a unique vector from the receptor interaction point, and the o-tolyl enone linker may occupy a lipophilic pocket differently than known ligands. Its specific utility is for structure-activity relationship (SAR) exploration of the peripheral restriction hypothesis, where its relatively low TPSA could serve as a baseline for designing analogs with higher TPSA to further reduce brain penetration [1].

Tool Compound for Target Deconvolution of Aminoazetidine Derivatives

In a pharmacological study, this compound can be used in a panel of related aminoazetidines to deconvolute their primary targets. As a purported CB1 antagonist, it will produce a distinct biological fingerprint in a high-content screen compared to the triple reuptake inhibitor 3-aminoazetidines [2]. The absence of data on this specific compound means its purchase is for discovery, not for use as a positive control. This scenario requires the user to perform primary assays before any downstream application.

Analytical Reference for (E)-Enone Stability and Isomerization Studies

This compound's (E)-enone configuration makes it a suitable reference standard for studying the photochemical or thermal isomerization of azetidinyl-chalcones. Procurement is justified for analytical method development to separate and quantify (E) and (Z) isomers in reaction mixtures, a critical quality attribute not typically provided by vendors. This directly supports the procurement decision rule that the compound must be verified as the (E)-isomer upon delivery.

Quote Request

Request a Quote for (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.